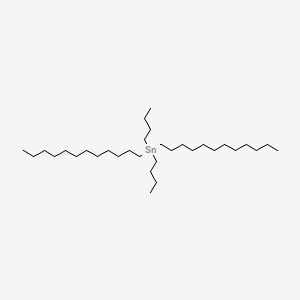

Dibutyldilauryltin

Description

Historical Context and Evolution of Organotin Chemistry

The field of organotin chemistry, which studies chemical compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. wikipedia.org The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. wikipedia.orglupinepublishers.comanjs.edu.iqlupinepublishers.comresearchgate.net This was followed in 1852 by Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the true beginning of organotin chemistry. lupinepublishers.comanjs.edu.iqlupinepublishers.com

The development of the field accelerated significantly in the early 1900s with the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, hundreds of publications on organotin chemistry had appeared, with key contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A major resurgence in organotin chemistry occurred in the mid-20th century, driven by the discovery of their industrial applications. lupinepublishers.comlupinepublishers.com The use of organotin compounds as heat stabilizers for polyvinyl chloride (PVC) began in 1940. tandfonline.comrdd.edu.iq This, along with their utility as biocides and agrochemicals, spurred rapid commercial expansion in the 1950s, a period in which G.J.M. van der Kerk and his colleagues in the Netherlands played a pivotal role. lupinepublishers.comlupinepublishers.com This era saw the commercial success of early stabilizers like dibutyltin (B87310) dilaurate (dibutyldilauryltin). lupinepublishers.comrdd.edu.iq The fundamental understanding of organotin structures also evolved, with the discovery in the 1960s that the tin atom could expand its coordination number beyond the typical four. lupinepublishers.comlupinepublishers.com

Structural Classification and Nomenclature within Diorganotin Compounds

Organotin compounds are organometallic compounds defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom. anjs.edu.iqrdd.edu.iq They are systematically classified based on the number of organic groups attached to the central tin atom. anjs.edu.iqtuvsud.com The general formula is represented as R_nSnX_{4-n}, where 'R' is an organic substituent (such as an alkyl or aryl group), 'X' is typically an electronegative atom or group (like a halide or carboxylate), and 'n' ranges from 1 to 4. anjs.edu.iqrdd.edu.iqrjpbcs.com This classification gives rise to four main classes: mono-, di-, tri-, and tetraorganotins. anjs.edu.iqrjpbcs.com

Dibutyldilauryltin falls under the category of diorganotin compounds, which are characterized by the presence of two organic groups bonded to the tin atom, corresponding to the general formula R₂SnX₂. anjs.edu.iq In the case of dibutyldilauryltin, the 'R' groups are butyl (C₄H₉) groups, and the 'X' groups are laurate (C₁₂H₂₃O₂) groups. Therefore, its name explicitly denotes two butyl groups and two laurate groups attached to the tin center.

Structurally, diorganotin compounds can be quite complex. wikipedia.org A significant feature of tin chemistry, particularly for diorganotin compounds with electronegative 'X' groups, is the ability of the tin atom to be "hypercoordinated." wikipedia.org Unlike carbon, which is typically limited to four bonds, the tin(IV) center can coordinate with five or even six atoms by utilizing its empty 5d orbitals. wikipedia.orgrjpbcs.com This results in coordination geometries beyond the standard tetrahedral arrangement, such as trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate) structures. rjpbcs.com This capacity for hypercoordination influences the solid-state structures of many diorganotin compounds, which can exist as monomers, dimers, or extended polymers. wikipedia.orgacs.org

Academic Significance and Research Scope of Dibutyldilauryltin

Dibutyldilauryltin (DBTDL), also commonly known as dibutyltin dilaurate, holds considerable academic and industrial importance, primarily due to its catalytic activity. wikipedia.org It is one of the most widely utilized diorganotin carboxylates. wikipedia.org Its commercial applications include serving as a catalyst in the production of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org Historically, it was among the first organotin compounds to be used successfully as a heat stabilizer for PVC. lupinepublishers.comrdd.edu.iq

In academic research, the scope of DBTDL is centered on its catalytic function in various chemical processes. It is frequently employed as a condensation catalyst in sol-gel synthesis, a method for producing solid materials from small molecules. unitn.itresearchgate.net Research in this area investigates the influence of DBTDL on the structural development of oligomers and the kinetics of hydrolysis-condensation reactions, often comparing its effectiveness to other catalysts like trifluoroacetic acid (TFA). unitn.itresearchgate.net The catalytically active species in these reactions is believed to be a stannasiloxane, formed from the reaction of DBTDL. unitn.it

Further research explores the role of DBTDL in promoting dehydrogenative coupling reactions, which are critical for creating certain types of polymers. google.commcmaster.ca It has been studied as a catalyst for cross-linking polysilazane thermosetting polymers, which have applications in areas such as chromatography. google.com The compound's effectiveness in facilitating these specific chemical transformations continues to make it a subject of interest in materials science and polymer chemistry.

Propriétés

Numéro CAS |

35147-35-4 |

|---|---|

Formule moléculaire |

C32H68Sn |

Poids moléculaire |

571.6 g/mol |

Nom IUPAC |

dibutyl(didodecyl)stannane |

InChI |

InChI=1S/2C12H25.2C4H9.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-3-4-2;/h2*1,3-12H2,2H3;2*1,3-4H2,2H3; |

Clé InChI |

KXLNRTHAZOEDNA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC[Sn](CCCC)(CCCC)CCCCCCCCCCCC |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Dibutyldilauryltin

The synthesis of dibutyldilauryltin can be achieved through various methods, ranging from traditional multi-step organometallic routes to more streamlined modern approaches focused on sustainability.

Traditional Organometallic Synthesis

The conventional synthesis of dibutyldilauryltin is a multi-stage process that begins with the formation of a tetraalkyltin precursor. A common pathway involves the Grignard reaction, where an alkyl magnesium halide reacts with tin tetrachloride. wikipedia.org

A typical route proceeds as follows:

Formation of Tetrabutyltin (B32133): Chlorobutane is reacted with magnesium metal to form the Grignard reagent, n-butylmagnesium chloride. This reagent then reacts with tin tetrachloride to produce tetrabutyltin. google.com

Redistribution Reaction: The synthesized tetrabutyltin undergoes a redistribution (or Kocheshkov comproportionation) reaction with tin tetrachloride to yield dibutyltin (B87310) dichloride. wikipedia.orggoogle.com The stoichiometry of the reactants controls the product, allowing for the targeted synthesis of di-, or triorganotin compounds. gelest.com

Hydrolysis: The dibutyltin dichloride is then hydrolyzed, typically using a caustic soda (sodium hydroxide) solution, to produce dibutyltin oxide. google.comgoogle.com

Condensation: Finally, dibutyltin oxide is reacted with lauric acid in a dehydration condensation reaction to yield the final product, dibutyldilauryltin. google.com

This traditional pathway, while effective, involves multiple steps and the use of hazardous reagents, along with the production of wastewater. google.com

Modern and Sustainable Approaches

In response to the environmental and practical drawbacks of the traditional method, more modern and sustainable synthetic routes have been developed. These methods aim to reduce the number of steps, avoid toxic intermediates, and minimize waste.

One improved method involves the direct reaction of dibutyltin dichloride with lauric acid. google.comgoogle.com This approach bypasses the need to first synthesize and isolate dibutyltin oxide, thereby eliminating the hydrolysis step and the associated production of toxic dust and wastewater. google.com

Two examples of such modern syntheses are detailed below:

| Method | Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |

| Sodium Ethoxide Method | Dibutyltin dichloride, Lauric acid, Ethanol | Sodium ethoxide-ethanol solution | 1. Heat reactants to 50-60°C. 2. Dropwise addition of sodium ethoxide solution. 3. Evaporate solvent. | Omits the hydrolysis step, avoids toxic dust and wastewater production. | google.com |

| Amine Catalyst Method | Dibutyltin dichloride, Lauric acid | Triethylamine, Tripropylamine, or Dipropylamine | Reaction in a solvent at 25-35°C until pH is 7-8. | Lower reaction temperature, eliminates the need for an alkalinization step. | google.com |

These modern approaches represent a significant advancement in the synthesis of dibutyldilauryltin, offering more environmentally benign and efficient manufacturing processes.

Reactivity and Reaction Mechanisms of Dibutyldilauryltin

The chemical behavior of dibutyldilauryltin is governed by the nature of the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds within the molecule. Its reactivity encompasses Sn-C bond cleavage, ligand exchange at the tin center, and the formation of hypervalent structures.

Sn-C Bond Cleavage and Formation Reactions

Organotin compounds are notable for their relatively labile tin-carbon bonds, which can be cleaved by a variety of reagents, including halogens, mineral acids, and metal halides. gelest.comfakirchandcollege.org The ease of this cleavage is highly dependent on the nature of the organic group attached to the tin atom.

The general order of stability for Sn-C bonds is: Alkyl > Vinyl > Phenyl > Allyl cbpbu.ac.in

Within the alkyl series, the butyl group, as found in dibutyldilauryltin, forms one of the most stable Sn-C bonds, making its cleavage relatively difficult and requiring harsh reaction conditions. fakirchandcollege.orgcbpbu.ac.in This stability is a key characteristic of dialkyltin compounds. While Sn-C bond cleavage is a fundamental reaction in organotin chemistry, for dibutyldilauryltin, reactions involving the more labile tin-laurate bonds are more common. ias.ac.in

Ligand Exchange and Redistribution Phenomena

The tin-laurate (Sn-O) bonds in dibutyldilauryltin are considerably more labile than the Sn-C bonds. This allows the laurate ligands to readily participate in exchange reactions. gelest.com This reactivity is fundamental to its role in various applications, such as a stabilizer for PVC. researchgate.net

Studies have shown that dialkyltin dicarboxylates, like dibutyldilauryltin, can undergo ligand exchange reactions with dialkyltin dichlorides. researchgate.netcapes.gov.br For instance, a reaction between dibutyldilauryltin and dibutyltin dichloride can lead to an equilibrium mixture containing the mixed-ligand species, dibutylchlorotin laurate. Such redistribution reactions are common for organotin compounds and are often facilitated by heat. gelest.com

Coordination Chemistry and Hypervalent Structures

A significant feature of tin chemistry is the ability of the tin atom to expand its coordination number beyond the typical four of a tetracoordinate compound. gelest.com This is attributed to the large size of the tin atom and the availability of low-lying, empty 5d orbitals that can accept electrons from donor ligands. gelest.comfakirchandcollege.org This results in the formation of "hypervalent" structures, where the tin center is five-, six-, or even seven-coordinate. gelest.comrsc.org

In dibutyldilauryltin, the tin atom is formally tetracoordinate. However, it can act as a Lewis acid and form adducts with Lewis bases (electron donors) such as amines and pyridines. gelest.com This can occur through intermolecular coordination with solvent or other molecules.

Furthermore, intramolecular coordination is possible, where a donor atom within one of the attached ligands coordinates to the tin center. In dibutyldilauryltin, the carbonyl oxygen of the laurate group could potentially form a weak intramolecular bond to the tin atom, leading to a five-coordinate structure with a distorted trigonal-bipyramidal geometry. ubbcluj.roresearchgate.net Such hypervalent structures have been extensively studied in other organotin compounds and are crucial to understanding their reaction mechanisms and chemical properties. rsc.orgoup.com

Catalysis and Reaction Kinetics

Dibutyldilauryltin as a Catalyst in Organic Synthesis

Dibutyldilauryltin (DBTDL) is a highly versatile organotin compound extensively utilized as a catalyst in various organic synthesis reactions. Its efficacy stems from the Lewis acidic nature of the tin center, which can coordinate with reactants, thereby activating them for subsequent chemical transformations. This catalytic activity is crucial in polymerization, curing, and esterification processes, enabling control over reaction rates and influencing the properties of the final products.

Polyurethane Polymerization

Dibutyldilauryltin is a preeminent catalyst in the formation of polyurethanes, which result from the polyaddition reaction between isocyanates and polyols. DBTDL significantly accelerates the urethane (B1682113) formation (gelling) reaction, ensuring efficient and rapid curing. nih.gov

The catalytic mechanism of DBTDL is primarily based on a Lewis acid interaction. It is proposed that the tin catalyst coordinates with the isocyanate group (-NCO), polarizing it and increasing the electrophilicity of the carbonyl carbon. bnt-chemicals.com This activation facilitates the nucleophilic attack by the hydroxyl group (-OH) of the polyol, leading to the formation of the urethane linkage. researchgate.net Research indicates that DBTDL preferentially catalyzes the isocyanate-polyol reaction over side reactions, such as the reaction between isocyanate and water, which can produce undesirable carbon dioxide gas and urea (B33335) linkages. nih.gov This selectivity is critical for achieving high-quality, bubble-free polyurethane products with enhanced mechanical properties, hardness, and scratch resistance. nih.gov

Kinetic studies have been performed to quantify the effect of DBTDL on polyurethane formation. For the reaction between Hydroxyl-Terminated Polybutadiene (HTPB) and Isophorone (B1672270) Diisocyanate (IPDI), the activation energy was calculated, demonstrating the catalyst's efficiency.

| Catalyst | Activation Energy (Ea) |

| Commercial DBTDL | 65.09 kJ/mol |

| Synthesized DBTDL | 54.09 kJ/mol |

| Data derived from kinetic studies of the HTPB-IPDI reaction. gelest.com |

Silicone Condensation and Curing

DBTDL serves as a universal catalyst for the curing of silicone polymers, particularly in Room Temperature Vulcanizing (RTV) systems. mofanpu.com The process, known as condensation curing, involves the cross-linking of siloxane polymer chains. In one-component RTV systems, DBTDL catalyzes the hydrolysis of acetoxy or oxime silanes upon exposure to atmospheric moisture. This reaction releases acetic acid or oximes and generates silanol (B1196071) (Si-OH) groups. The catalyst then facilitates the condensation reaction between these silanol groups, or between a silanol group and a remaining alkoxy group, forming stable siloxane (Si-O-Si) cross-links and releasing water or alcohol. mofanpu.com This network formation transforms the liquid or paste-like silicone into a solid, flexible elastomer. mofanpu.com

In two-component systems, the catalyst is mixed with the silanol-terminated polymer and a cross-linker (e.g., a tetraalkoxysilane) just before application. DBTDL accelerates the condensation reaction between the polymer and the cross-linker. mofanpu.com The choice of catalyst can influence curing speed and the final properties of the elastomer.

| Tin Catalyst | Volatility of By-product | By-product Odor | Curing Speed | Primary Application |

| Dibutyldilauryltin (DBTDL) | Low | Low | Slow | Food-grade applications |

| Dibutyltin (B87310) Diacetonylacetate | Moderate | Mild | Fast | High-speed molding |

| Stannous Octoate | Low | Mild | Medium | Medical-grade silicones |

| Comparative data on common tin catalysts for silicone elastomers. |

Transesterification Processes

Dibutyldilauryltin is an effective catalyst for transesterification reactions, which involve the exchange of an alkoxy group of an ester with the alcohol group of another alcohol. mofanpu.com This process is fundamental in the synthesis of various polyesters and specialty esters.

The catalytic cycle is generally understood to proceed via a Lewis acid mechanism. The key steps are:

Coordination: The tin atom in DBTDL acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate ester. This coordination polarizes the carbonyl bond, making the carbonyl carbon more susceptible to nucleophilic attack. wikipedia.org

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org

Intermediate Collapse: The tetrahedral intermediate collapses, leading to the expulsion of the original alkoxy group and the formation of a new ester. The catalyst is regenerated and can participate in another cycle. wikipedia.org

This catalytic pathway allows the reaction to proceed under milder conditions than uncatalyzed reactions, which often require high temperatures. mofanpu.com DBTDL's effectiveness is utilized in the production of polyester (B1180765) polyols and alkyd resins, where it promotes both esterification and transesterification to build the polymer chains. google.com

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is a class of reaction that forms a bond between two atoms, typically involving silicon (Si-H), with the concomitant release of hydrogen gas (H₂). While organotin compounds like dibutyldilauryltin are recognized for their broad catalytic activity in polycondensation and esterification reactions, their specific application as primary catalysts for dehydrogenative coupling is not widely documented in scientific literature. Research in this area predominantly focuses on catalysts based on transition metals such as ruthenium, nickel, and platinum, or Lewis acids like tris(pentafluorophenyl)borane (B72294) for the coupling of silanes. nih.gov

Sol-Gel Chemistry and Network Formation

In sol-gel chemistry, DBTDL functions as a neutral polycondensation catalyst, enabling the formation of silica (B1680970) networks from precursors like tetraethyl orthosilicate (B98303) (TEOS) at neutral pH. This is particularly valuable in applications where acidic or basic catalysts would be detrimental, such as in the consolidation of stone.

Studies on sols composed of DBTDL and TEOS have revealed a dual role for the organotin compound. Firstly, it directly catalyzes the condensation of Si-OH species to form Si-O-Si linkages, which builds the inorganic network. Secondly, the DBTDL itself undergoes hydrolysis, producing lauric acid as a by-product. This lauric acid modifies the condensation pathway of the silicon species. Spectroscopic analysis indicates that this modification can lead to different oligomeric chain structures depending on the Sn/Si molar ratio. The use of DBTDL as a catalyst results in higher extents of condensation in the final silica network compared to an uncatalyzed system.

Blocking/Deblocking Reactions

Dibutyldilauryltin is an effective catalyst for the deblocking of "blocked isocyanates." Blocked isocyanates are compounds where the highly reactive isocyanate group is temporarily protected by reacting it with a blocking agent (e.g., an oxime, phenol, or ε-caprolactam). This renders the isocyanate inert at ambient temperatures, allowing for the formulation of stable, one-component (1K) polyurethane systems.

Upon heating, the blocking reaction reverses, regenerating the free isocyanate which can then react with a polyol to form the polyurethane network. DBTDL significantly lowers the temperature required for this deblocking to occur. The catalyst can promote the reaction through two primary mechanisms:

Elimination-Addition: The catalyst facilitates the thermal cleavage of the bond between the isocyanate and the blocking agent, releasing the free isocyanate.

Displacement (Transesterification): The catalyst activates the blocked isocyanate, allowing a polyol to directly attack and displace the blocking agent in a transesterification-like reaction.

By reducing the required cure temperature, DBTDL enables faster processing times and energy savings in applications such as industrial coatings, electrocoating, and adhesives. A study on the blocking of polyaryl polyisocyanate (PAPI) with 2,4,6-trichlorophenol (B30397) (TCP) found the reaction's activation energy was reduced from 43.890 kJ/mol to 34.412 kJ/mol in the presence of DBTDL, significantly increasing the reaction rate.

Kinetic and Mechanistic Investigations of Catalytic Pathways

Determination of Reaction Orders and Activation Energies

The kinetics of reactions catalyzed by dibutyldilauryltin (DBTDL), particularly in the formation of polyurethanes, have been the subject of numerous investigations. These studies consistently demonstrate that the reaction between an isocyanate and a hydroxyl group, in the presence of DBTDL, typically follows second-order kinetics, especially when the catalyst concentration is held constant. This implies that the rate of reaction is proportional to the concentration of both the isocyanate and the hydroxyl-containing species.

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. In the context of DBTDL catalysis, the presence of the catalyst significantly lowers this barrier, thereby accelerating the reaction rate. For instance, in the blocking reaction of polyaryl polyisocyanate, the introduction of DBTDL has been shown to reduce the activation energy from 43.890 kJ/mol in the uncatalyzed reaction to 34.412 kJ/mol. For the polymerization of isophorone diisocyanate with poly(propylene oxide), an activation energy of 73.9 kJ/mol has been reported. researchgate.net The table below summarizes key kinetic parameters for reactions catalyzed by dibutyldilauryltin.

Interactive Data Table: Kinetic Parameters of Dibutyldilauryltin Catalyzed Reactions

| Reaction System | Reaction Order | Activation Energy (Ea) uncatalyzed (kJ/mol) | Activation Energy (Ea) catalyzed (kJ/mol) |

| Polyaryl polyisocyanate blocking | Second | 43.890 | 34.412 |

| Isophorone diisocyanate and poly(propylene oxide) polymerization | Second | Not Reported | 73.9 |

Identification of Active Catalytic Species (e.g., Stannasiloxane)

The catalytic mechanism of organotin compounds like dibutyldilauryltin has been a topic of ongoing research. While the precise nature of the active catalytic species can be complex and may vary depending on the reaction conditions, there is evidence to suggest the in situ formation of intermediate species that play a crucial role in the catalytic cycle. In the context of curing organosilicon polymers, it has been proposed that stannasiloxanes are formed as key intermediates. researchgate.net

This proposed mechanism involves the hydrolysis of the organotin carboxylate to form a tin-hydroxy species. This species then reacts with a silanol (Si-OH) group to generate a stannasiloxane (Sn-O-Si) linkage. The stannasiloxane is believed to be the active catalyst that facilitates the formation of siloxane (Si-O-Si) bonds, regenerating the tin-hydroxy species in the process, which can then continue the catalytic cycle. While this mechanism is primarily discussed in the context of silicone chemistry, it highlights the potential for the formation of transient, highly active tin-containing intermediates. In polyurethane and polyester synthesis, it is generally accepted that DBTDL acts as a Lewis acid, coordinating to the carbonyl oxygen of the isocyanate or ester, thereby activating it for nucleophilic attack by the hydroxyl group. The formation of a ternary complex involving the catalyst, isocyanate, and alcohol has been proposed as a key step in the catalytic pathway.

Influence of Reaction Parameters (e.g., Temperature, Solvent, Co-catalysts)

The catalytic efficacy of dibutyldilauryltin is significantly influenced by various reaction parameters, including temperature, the nature of the solvent, and the presence of co-catalysts.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate of DBTDL-catalyzed processes. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, the selectivity of the catalyst can be temperature-dependent.

Interactive Data Table: Synergistic Effect of Dibutyldilauryltin and Tertiary Amine Co-catalyst

| DBTDL Concentration (arbitrary units) | Tertiary Amine Concentration (arbitrary units) | Relative Reaction Rate |

| 0 | 0 | 1 |

| 1 | 0 | 10 |

| 0 | 1 | 5 |

| 1 | 1 | 50 |

Selectivity and Stereochemical Control in Catalytic Reactions

In catalytic reactions involving molecules with multiple reactive sites, the ability of a catalyst to direct the reaction to a specific site is known as selectivity. Dibutyldilauryltin has demonstrated notable selectivity in certain reactions, particularly with diisocyanates containing isocyanate groups of differing reactivity. A prominent example is the reaction of isophorone diisocyanate (IPDI) with alcohols. IPDI possesses both a primary and a secondary isocyanate group. In the presence of DBTDL, the reaction preferentially occurs at the secondary isocyanate group. paint.org This selectivity is attributed to the steric hindrance around the tin atom in the catalyst-isocyanate complex, which favors the approach of the alcohol to the less sterically hindered secondary isocyanate group.

In contrast, when a tertiary amine catalyst such as DABCO is used for the same reaction, the selectivity is reversed, and the primary isocyanate group reacts preferentially. This highlights the crucial role of the catalyst in directing the regioselectivity of the reaction.

While dibutyldilauryltin exhibits significant control over the regioselectivity in certain reactions, there is currently no substantial evidence in the scientific literature to suggest that it exerts stereochemical control in polymerization reactions. Stereochemical control, or stereoselectivity, refers to the ability of a catalyst to influence the spatial arrangement of atoms in the polymer chain, leading to the formation of isotactic, syndiotactic, or atactic polymers. This level of control is typically achieved with specific types of catalysts, such as Ziegler-Natta catalysts or chiral metallocene catalysts, which possess a well-defined stereochemical environment around the active site. The catalytic mechanism of dibutyldilauryltin does not appear to involve the necessary chiral environment to influence the stereochemistry of the resulting polymer chain.

Applications in Polymer Science and Advanced Materials

Dibutyldilauryltin serves as a critical component in various polymerization and polymer modification techniques. Its catalytic and structural-directing properties are instrumental in tailoring the macroscopic properties of polymers.

Role in Polymerization Processes and Polymer Modification

The influence of dibutyldilauryltin on polymer architecture is multifaceted, impacting everything from the formation of three-dimensional networks to the synthesis of linear block copolymers.

Cross-linked polymers are valued for their enhanced durability and chemical resistance. rsc.org The formation of these networks often involves the use of cross-linking agents or subsequent processing steps. rsc.org Dibutyldilauryltin has been identified as a promoter in condensation reactions that can lead to the formation of cross-linked structures. researchgate.netresearchgate.net For instance, in the synthesis of hybrid organic-inorganic materials, dibutyldilauryltin can be employed to facilitate the condensation of silane (B1218182) precursors, which is a key step in building up the polymeric network. researchgate.netresearchgate.net

The ability to form cross-linked polymers from monofunctional monomers through mechanisms like chain transfer highlights the complexity of polymerization processes where additives can play a subtle yet critical role. rsc.org

Segmented copolymers, which consist of alternating distinct polymer blocks, are a cornerstone of advanced materials like thermoplastic elastomers and materials for biomedical applications. mdpi.comnih.govrsc.org The synthesis of these materials often relies on techniques that allow for the sequential addition of different monomers. nih.gov

Dibutyldilauryltin has been utilized in the synthesis of copolymers. For example, it has been used in the esterification reaction for creating eugenol-containing polymers. colab.ws The synthesis of multiblock copolymers often involves multiple steps where precise control over the reaction is necessary to achieve the desired block structure. mdpi.com Catalysts play a pivotal role in these multi-step syntheses, ensuring efficient and controlled chain growth.

The properties of segmented copolymers, such as their thermal transitions and mechanical behavior, are highly dependent on the nature and length of the constituent blocks. mdpi.comrsc.org For example, the incorporation of poly(ethylene glycol) (PEG) segments can enhance the hydrophilicity and shape memory properties of copolymers. mdpi.com

Controlled/living radical polymerization (CLRP) techniques are essential for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgnih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have revolutionized polymer synthesis. wikipedia.orgnih.gov

RAFT polymerization, for instance, employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process, allowing for the design of a wide array of polymer architectures, including block copolymers and cross-linked networks. wikipedia.org While dibutyldilauryltin is not a primary RAFT agent, organotin compounds can be involved in related polymerization systems as catalysts or initiators. The choice of catalyst is critical for the success of these controlled polymerizations. sigmaaldrich.com

ATRP relies on a redox-mediated atom transfer process to control the concentration of active propagating chains, thereby minimizing termination reactions and enabling the growth of uniform polymer chains. nih.gov The versatility of ATRP allows for its use with a broad range of monomers and solvents. nih.gov The development of oxygen-tolerant CLRP methods is a significant area of research, aiming to simplify the polymerization process by removing the need for stringent deoxygenation. nih.gov

| Polymerization Technique | Key Features |

| Cross-linking Polymerization | Creates durable, chemically resistant polymer networks. rsc.org Can be thermally reversible. d-nb.info |

| Segmented Copolymer Synthesis | Produces polymers with distinct blocks, leading to materials like thermoplastic elastomers. mdpi.comnih.gov |

| Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) | Allows for precise control over polymer molecular weight, dispersity, and architecture. wikipedia.orgnih.gov |

Functional Materials Development Utilizing Dibutyldilauryltin

The application of dibutyldilauryltin extends to the creation of advanced functional materials, particularly in the realm of coatings and specialty polymers.

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often at the nanoscale, to achieve superior performance. researchgate.netpcimag.commdpi.com These materials are used in a wide range of applications, including protective coatings with enhanced scratch resistance, thermal stability, and barrier properties. pcimag.commdpi.com

Dibutyldilauryltin has been specifically used as a condensation promoter in the non-hydrolytic sol-gel process to synthesize nanostructured molecular units for hybrid organic-inorganic coatings. researchgate.netresearchgate.net This process allows for the creation of nanobuilding blocks that can be assembled into functional materials. researchgate.net The sol-gel method provides a versatile route to these hybrid materials, enabling the production of cost-effective crosslinkers and binders for nanocoatings. pcimag.com

The development of dual-cure processes, which combine UV-initiated curing with sol-gel reactions, has further advanced the field of hybrid coatings. mdpi.com This approach offers benefits such as high cure speeds and reduced volatile organic compound (VOC) emissions. mdpi.com The resulting hybrid networks often exhibit a homogeneous dispersion of the inorganic phase within the organic matrix, leading to improved properties like thermal stability and flame retardancy. mdpi.com

Polysilazanes are preceramic polymers containing silicon and nitrogen in their backbone, which can be converted into ceramic materials like silicon nitride and silicon carbonitride upon pyrolysis. gelest.comunits.it These materials are used to create high-performance coatings, fibers, and composites with excellent thermal shock resistance and dielectric properties. gelest.comunits.it

While direct references detailing the use of dibutyldilauryltin in polysilazane synthesis are less common, organometallic catalysts are often crucial in the modification and curing of these preceramic polymers. The curing of polysilazanes, which can occur at room temperature in the presence of moisture or be thermally induced, involves cross-linking reactions to form a solid, durable material. researchgate.net For instance, polysilazane coatings can be converted to silica (B1680970) (SiO₂) through processes like UV irradiation, resulting in dense, hard coatings with good gas barrier properties. oatext.com

The properties of the final ceramic material are highly dependent on the structure of the polysilazane precursor and the curing conditions. researchgate.netoatext.com The ability to modify polysilazanes, for example, by creating copolymers or using catalysts to control the cross-linking process, is key to tailoring their properties for specific applications, such as in chromatographic systems where they can be used as passivating coatings. google.com

| Functional Material | Key Role of Dibutyldilauryltin/Related Catalysts | Resulting Properties |

| Hybrid Organic-Inorganic Coatings | Acts as a condensation promoter in sol-gel synthesis. researchgate.netresearchgate.net | Enhanced scratch resistance, thermal stability, barrier properties. pcimag.commdpi.com |

| Polysilazane-Based Materials | Catalyzes modification and curing of preceramic polymers. | High thermal shock resistance, dielectric properties, hardness. gelest.comunits.itresearchgate.net |

Hydrophilic Surface Modification

Hydrophilicity, or the affinity of a surface for water, is a crucial property for materials in medical, industrial, and consumer applications. A surface is generally considered hydrophilic if the contact angle of a water droplet is less than 90 degrees. Dibutyldilauryltin is utilized as a catalyst in the production of coatings designed to impart hydrophilicity to otherwise hydrophobic substrates. google.comtaylorfrancis.com For instance, it can catalyze the curing reactions of polyurethane or silicone-based formulations that are engineered to present a hydrophilic surface. polymerexpert.fr This process is vital for medical devices, where lubricity and wettability are required, and in coatings that need to be water-wettable. nih.gov The catalyst facilitates the formation of a stable polymer matrix with hydrophilic functional groups oriented towards the surface, effectively modifying the surface's interaction with water.

Table 1: Wettability Classification by Water Contact Angle

| Contact Angle (θ) | Wettability | Surface Property |

|---|---|---|

| θ < 90° | High | Hydrophilic |

| θ > 90° | Low | Hydrophobic |

| θ ≈ 0° | Very High | Superhydrophilic |

| θ > 150° | Very Low | Superhydrophobic |

This table illustrates the general relationship between water contact angle and the hydrophilic or hydrophobic nature of a surface.

Environmentally Benign Polymer Formulations (e.g., PFOA-free)

The push towards environmentally sustainable and non-toxic materials has led to significant changes in polymer formulations. europa.eunih.govresearchgate.net One major development has been the phasing out of perfluorooctanoic acid (PFOA), a persistent environmental contaminant previously used as a surfactant in the emulsion polymerization of fluoropolymers like PTFE. semi.orgacs.org The creation of PFOA-free alternatives has necessitated the development of new polymerization aid systems, including novel surfactants and catalysts. acs.org While not a direct replacement for PFOA's surfactant function, organotin catalysts like dibutyldilauryltin play a role in the synthesis of various polymers used in modern, more environmentally benign formulations. They are effective catalysts for polyurethanes, silicones, and other resins that are integral to creating sustainable products without the use of legacy chemicals of concern.

Enzyme Immobilization Matrices

Enzyme immobilization confines enzymes to a solid support or within a matrix, enhancing their stability and enabling their reuse in industrial and biotechnological processes. nih.govpropulsiontechjournal.com The matrix material, often a polymer like silicone rubber, polyacrylamide, or polyurethane, must be created in a way that entraps the enzyme without destroying its catalytic activity. mdpi.com Dibutyldilauryltin functions as a potent catalyst for the polymerization and cross-linking of these matrices. mcmaster.ca For example, in the creation of a silicone-based matrix, DBTDL can accelerate the curing of the silicone prepolymer around the enzyme, effectively trapping it within a porous, stable, and inert support structure that allows substrate and product molecules to diffuse freely. nih.govufc.br

Stabilization Mechanisms in Polymeric Systems

Dibutyldilauryltin is a highly effective stabilizer, particularly for polyvinyl chloride (PVC), protecting it from degradation caused by heat and light. researchgate.netbisleyinternational.com Polymer degradation involves the breakdown of chemical bonds, leading to discoloration, cracking, and loss of mechanical properties. rbhltd.com

Photostabilization Pathways

Photodegradation is initiated by ultraviolet (UV) radiation, which creates free radicals in the polymer, triggering a cascade of oxidative reactions. nih.govresearchgate.netmdpi.com Organotin compounds like dibutyldilauryltin contribute to photostabilization through several pathways:

Radical Scavenging: They can interact with and neutralize the highly reactive peroxide radicals (ROO•) that are formed during photo-oxidation, preventing these radicals from propagating the degradation chain. nih.govnahrainuniv.edu.iq

Hydroperoxide Decomposition: A key step in photo-oxidation is the formation of hydroperoxides (ROOH), which are unstable and can break down to form more radicals. taylorandfrancis.com Dibutyldilauryltin can decompose these hydroperoxides into more stable, non-radical products, thus interrupting the degradation cycle. nih.govnahrainuniv.edu.iqchemicals.co.uk

UV Absorption: While not their primary function, organotin compounds containing aromatic structures can absorb some UV radiation, offering a degree of protection to the polymer. mdpi.com

Thermal Stabilization Mechanisms

Dibutyldilauryltin is a premier thermal stabilizer for PVC, which is notoriously heat-sensitive. bisleyinternational.comgoogle.com During processing, heat can cause PVC to undergo dehydrochlorination, releasing hydrogen chloride (HCl) which then autocatalyzes further degradation. researchgate.net DBTDL counters this through multiple mechanisms:

HCl Scavenging: The primary role of the stabilizer is to neutralize the released HCl gas, preventing the catastrophic autocatalytic breakdown of the polymer. nih.govnahrainuniv.edu.iqmdpi.com

Displacement of Labile Chlorine: The PVC chain contains unstable allylic chlorine atoms at defect sites. The laurate groups from DBTDL can substitute these labile chlorines, replacing them with more thermally stable ester groups. This prevents the initiation of the "unzipping" reaction that leads to the formation of conjugated polyenes and severe discoloration. researchgate.netcore.ac.uk

Peroxide Decomposition: Similar to its role in photostabilization, DBTDL breaks down hydroperoxides that can form during thermo-oxidative degradation. nahrainuniv.edu.iq

Table 2: Key Stabilization Mechanisms of Dibutyldilauryltin in PVC

| Mechanism | Description | Effect |

|---|---|---|

| HCl Scavenging | Reacts with and neutralizes hydrogen chloride (HCl) released during heating. | Prevents acid-catalyzed autocatalytic degradation. |

| Labile Chlorine Substitution | Replaces unstable chlorine atoms on the PVC chain with stable laurate groups. | Inhibits the initiation of "unzipping" dehydrochlorination and color formation. |

Interactions with Other Stabilizer Classes

The performance of dibutyldilauryltin is often enhanced when used in combination with other types of stabilizers, creating a synergistic effect that provides comprehensive protection. cnrs.fr

Metal Soaps: It is frequently used with calcium and zinc stearates (Ca/Zn). The zinc stearate (B1226849) provides excellent early color stability but can generate zinc chloride (ZnCl₂), which promotes degradation. mdpi.comcore.ac.uk The dibutyldilauryltin helps to mitigate this and provides superior long-term heat stability.

Antioxidants: DBTDL functions as a secondary antioxidant (hydroperoxide decomposer) and works effectively with primary antioxidants like hindered phenols, which are free-radical scavengers. songwon.comsci-hub.se The primary antioxidant traps radicals while the organotin removes their precursors, leading to more efficient stabilization. rbhltd.com

Hindered Amine Light Stabilizers (HALS): For applications requiring high UV resistance, DBTDL can be formulated with HALS. basf.comchempoint.comlabinsights.nl HALS are extremely efficient radical scavengers that operate via a regenerative cyclic process. wikipedia.org While HALS are less effective in PVC due to the acidic environment created by HCl, in other polymers, they can work alongside organotins to provide robust protection against both thermal and photo-degradation. cnrs.frwikipedia.org Thiosynergists, another class of stabilizers, are known to sometimes antagonize the effects of HALS. cnrs.fr

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Dibutyldilauryltin (DBTDL) |

| Polyvinyl chloride (PVC) |

| Perfluorooctanoic acid (PFOA) |

| Polytetrafluoroethylene (PTFE) |

| Polyurethane |

| Silicone |

| Polyacrylamide |

| Hydrogen Chloride (HCl) |

| Calcium Stearate |

| Zinc Stearate |

| Zinc Chloride |

| Hindered Phenols |

Stabilization of Polymer Dispersions and Microspheres

Dibutyldilauryltin (DBTDL), a highly versatile organotin compound, plays a critical, albeit indirect, role in the stabilization of certain polymer dispersions and microspheres. Its primary function is not as a traditional stabilizer, such as a surfactant or steric stabilizer that prevents particle agglomeration through surface action. Instead, DBTDL is a potent catalyst, indispensable for the polymerization reactions that form the core polymers of these colloidal systems, particularly polyurethanes. researchgate.netusc.edugoogle.com Its catalytic activity ensures the efficient synthesis of the polymer backbone, which can be designed to confer stability to the final dispersion.

Role in Polyurethane Dispersion (PUD) Formulation

Polyurethane dispersions are stable colloidal systems of polyurethane particles in water. The synthesis of the polyurethane itself is a crucial step, and DBTDL is frequently the catalyst of choice for this process. researchgate.net The most common method is the prepolymer mixing process. In this method, a prepolymer with isocyanate end-groups is synthesized first. DBTDL catalyzes the reaction between a diisocyanate and a polyol. mdpi.com To ensure the final dispersion in water is stable, a hydrophilic monomer, such as dimethylolpropionic acid (DMPA), is incorporated into the prepolymer chain. mdpi.com Once the prepolymer is formed, it is dispersed in water, and a chain extender is added to increase the molecular weight, resulting in a stable, aqueous polyurethane dispersion. mdpi.com

The catalytic efficiency of DBTDL allows for controlled polymerization, which is essential for achieving the desired prepolymer structure and, consequently, a stable dispersion with specific properties. researchgate.net

Research Findings: Prepolymer Synthesis for PUDs

Detailed studies have outlined the synthesis of NCO-terminated prepolymers for PUDs using DBTDL as a catalyst. In a typical procedure, the components are reacted in a one-pot process to form the prepolymer, which is then neutralized and dispersed in water. mdpi.com

| Component | Function | Example Material | Reference |

|---|---|---|---|

| Polyol | Polymer Backbone (Soft Segment) | Polypropylene glycol (PPG 2000) | mdpi.com |

| Diisocyanate | Polymer Backbone (Hard Segment) | Isophorone (B1672270) diisocyanate (IPDI) | mdpi.com |

| Internal Emulsifier | Confers water dispersibility | Dimethylolpropionic acid (DMPA) | mdpi.com |

| Catalyst | Accelerates urethane (B1682113) reaction | Dibutyldilauryltin (DBTDL) | mdpi.com |

| Neutralizing Agent | Ionizes the internal emulsifier | Triethylamine (TEA) | mdpi.com |

| Chain Extender | Increases molecular weight after dispersion | Ethylenediamine (EDA) | mdpi.com |

The table above outlines a typical formulation for a polyurethane prepolymer used in the creation of a stable aqueous dispersion, highlighting the role of Dibutyldilauryltin as the catalyst. mdpi.com

Application in Microsphere Synthesis

DBTDL is also integral to the synthesis of polyurethane microspheres. google.com These microspheres can be prepared via dispersion polymerization, where a diol and a diisocyanate are polymerized in an organic solvent in the presence of a steric stabilizer and a catalyst like DBTDL. google.com The catalyst's role is to control the polymerization rate, which influences particle formation and growth, ultimately affecting the final size and morphology of the microspheres.

In a unique application, DBTDL has been used as the core material in microcapsules. usc.edu In one study, poly(urea-formaldehyde) (PUF) microcapsules were synthesized with a DBTDL core. Interestingly, the DBTDL itself catalyzed the polymerization of the urea-formaldehyde shell at the oil-water interface, a process termed self-catalysis. usc.edu The resulting microspheres effectively encapsulate the catalyst. This approach demonstrates the dual functionality of DBTDL as both a core material and a catalyst for shell formation. usc.edu

Research Findings: Self-Catalyzed Microencapsulation

Research has demonstrated the successful synthesis of PUF microcapsules containing DBTDL through a self-catalysis method. The process relies on the slight solubility of DBTDL in water, where it hydrolyzes to form a carboxylic acid that in turn catalyzes the condensation of the urea-formaldehyde resin at the surface of the DBTDL droplets. usc.edu

| Component | Role in Synthesis | Reference |

|---|---|---|

| Dibutyldilauryltin (DBTDL) | Core material and self-catalyst for shell formation | usc.edu |

| Urea (B33335) | Shell-forming monomer | usc.edu |

| Formaldehyde | Shell-forming monomer | usc.edu |

| Water | Continuous phase for emulsion | usc.edu |

The table above summarizes the components for synthesizing poly(urea-formaldehyde) microspheres where Dibutyldilauryltin acts as the encapsulated core and the catalyst for the shell formation. usc.edu

Environmental Fate and Degradation Mechanisms

Degradation Pathways of Dibutyldilauryltin in Environmental Compartments

Dibutyldilauryltin degrades through several key pathways, including reactions with water, decomposition by light, and breakdown by microorganisms. hyperwriteai.comnih.gov The specific pathway and its rate are influenced by the environmental compartment (soil, water, sediment) and prevailing conditions.

Hydrolytic degradation involves the reaction of a compound with water, leading to the cleavage of chemical bonds. hyperwriteai.com For Dibutyldilauryltin, the ester linkages between the tin atom and the laurate groups are susceptible to hydrolysis. This process involves the nucleophilic attack of water on the ester bond, breaking it to release lauric acid and forming dibutyltin (B87310) species, such as dibutyltin oxide or hydroxide, depending on the pH. The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.govmdpi.com This process is a primary step in the degradation of the parent compound in aqueous environments.

Photolytic degradation, or photolysis, is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation. wisdomlib.org This process can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, involving photosensitizing agents. pharmacareers.in For organotin compounds, photolysis typically results in the stepwise cleavage of the organic groups from the tin atom. In the case of Dibutyldilauryltin, UV radiation can break both the tin-carbon (Sn-C) bonds of the butyl groups and the tin-ester bonds of the laurate groups. Factors affecting the rate of photolysis include the intensity and wavelength of the light, the presence of oxygen, and the temperature. pharmacareers.in

Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. hyperwriteai.com This is a significant degradation pathway for many organotin compounds in soil and sediment. Microorganisms can metabolize the organic moieties of Dibutyldilauryltin, leading to a sequential dealkylation and deacylation process. Bacteria can cleave the butyl and lauryl groups from the tin atom, often using the carbon from these groups as an energy source. The process is influenced by the microbial population, temperature, oxygen availability, and the presence of other nutrients. nih.gov

Formation and Characterization of Degradation Products and Metabolites

The degradation of Dibutyldilauryltin results in the formation of several intermediate products and final metabolites. The initial breakdown via hydrolysis, photolysis, or biodegradation leads to the loss of the laurate groups, forming lauric acid and various dibutyltin (DBT) compounds. Subsequent degradation involves the cleavage of the butyl groups.

The stepwise degradation proceeds as follows:

Dibutyldilauryltin degrades, primarily losing its laurate groups.

This forms Dibutyltin (DBT) species and Lauric Acid .

Dibutyltin can be further degraded by the loss of a butyl group to form Monobutyltin (MBT) compounds.

Ultimately, the complete removal of all organic groups results in the formation of non-toxic inorganic tin (e.g., tin oxides).

The table below summarizes the primary degradation pathways and the resulting products.

| Degradation Pathway | Initial Reactant | Primary Degradation Products/Metabolites | Final Degradation Product |

|---|---|---|---|

| Hydrolysis | Dibutyldilauryltin | Dibutyltin (DBT) species, Lauric Acid | Inorganic Tin (Sn) |

| Photolysis | Dibutyldilauryltin | Dibutyltin (DBT) species, Monobutyltin (MBT) species, Lauric Acid | |

| Biodegradation | Dibutyldilauryltin | Dibutyltin (DBT) species, Monobutyltin (MBT) species, Lauric Acid |

Environmental Transformation Kinetics

The table below outlines the key factors that influence the kinetics of each degradation pathway.

| Degradation Pathway | Influencing Factors | Effect on Degradation Rate |

|---|---|---|

| Hydrolysis | pH | Rates are generally faster in acidic or basic conditions compared to neutral pH. mdpi.com |

| Temperature | Higher temperatures typically increase the reaction rate. mdpi.com | |

| Photolysis | Light Intensity & Wavelength | Higher intensity and shorter (UV) wavelengths lead to faster degradation. pharmacareers.in |

| Presence of Photosensitizers | Substances that absorb light and create reactive species can accelerate indirect photolysis. pharmacareers.in | |

| Environmental Matrix | Water clarity and soil composition can affect light penetration. | |

| Biodegradation | Microbial Population | Higher density of adapted microorganisms increases the degradation rate. nih.gov |

| Temperature & Oxygen | Optimal temperature and aerobic conditions generally favor microbial activity. | |

| Nutrient Availability | Presence of other nutrients can support microbial populations and enhance degradation. hyperwriteai.com |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Analysis and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and bonding within dibutyldilauryltin. thermofisher.com These techniques are instrumental in both the initial identification and the ongoing study of the compound's chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structural arrangement of atoms in a molecule. researchgate.netmst.edu For organotin compounds like dibutyldilauryltin, multi-nuclear NMR, which examines different NMR-active nuclei, provides a wealth of information. huji.ac.ililpi.com

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms within the molecule. wisc.eduacdlabs.com In dibutyldilauryltin, this technique helps to identify the protons on the butyl and lauryl chains. The chemical shifts, signal integrations, and coupling patterns of the proton signals confirm the presence and connectivity of these alkyl groups. acdlabs.com For instance, distinct signals will be observed for the methyl (CH₃) and methylene (B1212753) (CH₂) groups in both the butyl and lauryl chains, with their integrations corresponding to the number of protons in each environment. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. pressbooks.pub Each unique carbon atom in dibutyldilauryltin gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon backbone of the butyl and lauryl groups. libretexts.orgnih.gov The chemical shifts of the carbonyl carbon from the laurate groups are particularly diagnostic and appear at a characteristic downfield position. pressbooks.pub

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR (¹¹⁹Sn NMR) is a specialized technique that directly probes the tin atom, which is the central metal in dibutyldilauryltin. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents attached to it. This makes ¹¹⁹Sn NMR an invaluable tool for studying the structure and bonding at the tin center.

Table 1: Predicted NMR Data for Dibutyldilauryltin

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~0.9 (t) | CH₃ (butyl & lauryl) |

| ~1.3-1.7 (m) | CH₂ (butyl & lauryl) | |

| ~2.3 (t) | α-CH₂ (lauryl) | |

| ¹³C | ~14 | CH₃ (butyl & lauryl) |

| ~22-34 | CH₂ (butyl & lauryl) | |

| ~179 | C=O (laurate) | |

| ¹¹⁹Sn | Varies with coordination | s |

Note: This table presents generalized predicted data. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups. researchgate.net

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.comwikipedia.org In the FT-IR spectrum of dibutyldilauryltin, characteristic absorption bands for the carbonyl (C=O) group of the laurate esters are observed, typically in the range of 1720-1740 cm⁻¹. spectrabase.com Additionally, C-H stretching and bending vibrations from the butyl and lauryl alkyl chains are prominent in the spectrum. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. researchgate.netnih.gov While the C=O stretch is also visible in the Raman spectrum, symmetric vibrations, which may be weak or absent in the FT-IR spectrum, can be more readily observed.

Table 2: Characteristic Vibrational Frequencies for Dibutyldilauryltin

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | FT-IR | ~1735 |

| C-H (Alkyl) | FT-IR/Raman | ~2850-2960 (stretch) |

| Sn-C | FT-IR/Raman | ~500-600 |

| Sn-O | FT-IR/Raman | ~450-550 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. shimadzu.com It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry. wikipedia.orgshimadzu.com This technique is well-suited for the analysis of thermally labile or non-volatile compounds like dibutyldilauryltin. agnopharma.comeag.commst.or.jp The liquid chromatograph separates dibutyldilauryltin from other components in a sample before it is introduced into the mass spectrometer for detection. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another hyphenated technique that pairs gas chromatography with mass spectrometry. wikipedia.orgthermofisher.com It is suitable for the analysis of volatile and thermally stable compounds. innovatechlabs.comgcms-id.ca While dibutyldilauryltin has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to increase its volatility. organomation.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating dibutyldilauryltin from complex matrices and for its quantification. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. ebsco.comopenaccessjournals.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org For dibutyldilauryltin analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. infitek.com A UV detector is often used for quantification, as the carbonyl group in the laurate moiety provides a chromophore. infitek.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. medcraveonline.comshimadzu.comsigmaaldrich.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. organomation.com The separation is based on the compound's boiling point and its interaction with the stationary phase. While less common for high molecular weight compounds like dibutyldilauryltin, GC can be used for its analysis, particularly when high resolution is required to separate it from similar organotin compounds. medcraveonline.com

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers and other macromolecules. shimadzu.com This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. shimadzu.comcytivalifesciences.com As the sample passes through a column packed with porous material, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. shimadzu.comcytivalifesciences.com

In the context of materials science, SEC is instrumental in analyzing organometallic compounds and polymers. For instance, it can be used to characterize polyurethane nanocomposites where dibutyldilauryltin may be used as a catalyst. iaea.org The technique provides crucial data on the molecular weight distribution, which influences the material's final properties. Modern advancements, such as Ultra-High-Performance Size Exclusion Chromatography (UHP-SEC), offer faster and more efficient separations compared to conventional High-Performance SEC (HP-SEC). americanpharmaceuticalreview.comopenaccessjournals.com

The coupling of SEC with other detectors, such as multi-angle light scattering (MALS), provides absolute molecular weight determination without the need for column calibration with standards. biopharminternational.com This is particularly advantageous for novel materials where such standards may not be available. biopharminternational.com

Table 1: Comparison of SEC Techniques for Polymer Analysis

| Feature | High-Performance SEC (HP-SEC) | Ultra-High-Performance SEC (UHP-SEC) | SEC with MALS Detector |

|---|---|---|---|

| Principle | Separation based on hydrodynamic volume. cytivalifesciences.com | Enhanced separation efficiency with smaller particles. americanpharmaceuticalreview.com | Absolute molecular weight determination. biopharminternational.com |

| Typical Particle Size | 5 µm openaccessjournals.com | < 3 µm americanpharmaceuticalreview.com | Varies depending on the column. |

| Analysis Time | Longer, typically 25-40 minutes. americanpharmaceuticalreview.com | Shorter, can be as low as 5 minutes. openaccessjournals.com | Dependent on the SEC method used. |

| Primary Output | Relative molecular weight distribution. | Relative molecular weight distribution. | Absolute molecular weight and size. biopharminternational.com |

Thermal Analysis Techniques for Material Characterization

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. ekb.eg These methods are vital for characterizing the thermal stability and phase behavior of materials like dibutyldilauryltin.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. innovatechlabs.comnumberanalytics.com This technique is widely used to study thermal transitions such as melting, crystallization, and glass transitions. numberanalytics.com The resulting DSC curve provides quantitative information about the enthalpy changes associated with these transitions. innovatechlabs.comnih.gov

For organotin compounds, DSC can provide insights into their melting behavior and thermal stability. researchgate.netresearchgate.net For example, in the study of polyurethanes synthesized using dibutyldilauryltin as a catalyst, DSC results showed no significant differences in the morphology between the pure polymer and nanocomposites. iaea.org The technique can determine key parameters like the onset temperature of melting and the heat of fusion, which are critical for material processing and application. numberanalytics.com

Table 2: Key Thermal Events Measured by DSC

| Thermal Event | Description | Information Obtained |

|---|---|---|

| Melting Temperature (Tm) | The temperature at which a crystalline solid becomes a liquid. innovatechlabs.com | Purity and identification of the material. |

| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes from a molten state. numberanalytics.com | Information on the crystallization kinetics. |

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. innovatechlabs.com | Characterizes the amorphous regions of a material. |

| Enthalpy of Fusion (ΔHf) | The amount of heat required to change a substance from a solid to a liquid state. numberanalytics.com | Degree of crystallinity. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ekb.egh-and-m-analytical.com This technique is essential for determining the thermal stability and decomposition profile of materials. numberanalytics.comtainstruments.com The TGA curve plots the mass of the sample against temperature, revealing the temperatures at which decomposition events occur. xrfscientific.com

The analysis of the TGA curve can identify the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis. researchgate.neth-and-m-analytical.com This information is crucial for understanding the thermal limits of a compound like dibutyldilauryltin and its performance in high-temperature applications. TGA can show distinct stages of weight loss, corresponding to the decomposition of different parts of a molecule or material. h-and-m-analytical.comfurg.br

Table 3: Information Derived from a TGA Curve

| TGA Parameter | Description | Significance |

|---|---|---|

| Onset Decomposition Temperature | The temperature at which significant weight loss begins. researchgate.net | Indicates the start of thermal degradation. |

| Weight Loss Percentage | The percentage of mass lost during a specific temperature range. h-and-m-analytical.com | Quantifies the amount of volatile components or decomposition products. |

| Residual Mass | The mass remaining at the end of the heating program. numberanalytics.comtainstruments.com | Represents the non-volatile residue, such as inorganic fillers or char. |

| Derivative Weight Loss (DTG) Peak | The peak in the first derivative of the TGA curve. h-and-m-analytical.com | Indicates the temperature of the maximum rate of decomposition. |

Other Advanced Analytical Methodologies (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. malvernpanalytical.commeasurlabs.com When a beam of X-rays is directed at a crystalline sample, the X-rays are scattered in a predictable pattern based on the arrangement of atoms in the crystal lattice. gfz.de This diffraction pattern is unique to each crystalline material, acting as a fingerprint for identification. gfz.de

For a compound like dibutyldilauryltin, XRD can be used to analyze its solid-state structure. In studies of materials synthesized using this catalyst, XRD patterns can reveal the crystalline nature of the resulting polymer. For instance, in polyurethanes, distinct diffraction peaks can be indexed to specific crystal planes, providing information about the crystalline structure. ufmg.br The technique can also be used to determine the degree of crystallinity in a semi-crystalline material. ufmg.br XRD is a powerful tool for phase identification, crystal structure determination, and the analysis of structural properties like crystallite size and strain. malvernpanalytical.combourevestnik.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dibutyldilauryltin |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of theoretical investigations into dibutyldilauryltin, offering a microscopic perspective on its properties and catalytic action. nih.govaps.org These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which fundamentally govern its chemical behavior. latrobe.edu.auaps.org

Density Functional Theory (DFT) is a predominant computational method for studying organotin compounds like dibutyldilauryltin. paspk.org It offers a favorable balance between computational cost and accuracy, making it suitable for the relatively large size of this molecule. researchgate.net Studies have employed various DFT functionals and basis sets to investigate its catalytic mechanisms. For instance, the B3LYP functional combined with the LANL2DZ/6-31+G** basis set has been used to study the reactivity between isocyanates and alcohols in the presence of organotin catalysts. researchgate.netpsu.edursc.org Other research has utilized functionals like ωB97X-D with the LANL2DZdp basis set for investigating esterification reactions. acs.org

These calculations provide detailed information on:

Molecular Geometry: Optimization of the 3D structure of dibutyldilauryltin and its complexes. For the related compound dibutyltin (B87310) diacetate (DBTDA), DFT calculations revealed an asymmetrically chelated structure due to Sn···O interactions. acs.org

Lewis Acidity: The electrophilic character of the tin atom, a key feature for its catalytic activity, can be quantified through methods like Molecular Electrostatic Potential (MEP) analysis. paspk.org

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. scielo.org.za

Ab initio methods, while more computationally demanding, offer higher accuracy and are used for benchmarking or studying smaller, model systems. rsc.org The hierarchy of different computational methods allows researchers to select the most appropriate level of theory for the specific chemical question being addressed. rsc.org

Summary of DFT Methods Used in Organotin Catalyst Studies

| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Urethane (B1682113) Formation | B3LYP | LANL2DZ/6-31+G** | Elucidation of the catalytic mechanism in polar solvents, identifying an organotin alkoxide as the dominant catalyst. | researchgate.netpsu.edursc.org |

| Dehydration Esterification | ωB97X-D | LANL2DZdp | Demonstrated an intramolecular acyl-transfer mechanism for polyester (B1180765) synthesis. | acs.org |

| Transesterification for Biodiesel | B3LYP | LANL2DZ | Calculated Molecular Electrostatic Potential (MEP) to confirm Lewis acid character, correlating it with catalytic activity. | paspk.org |

| Structural & Vibrational Analysis | Not Specified | Not Specified | Simulated the structure and vibrational spectra of dibutyltin diacetate (DBTDA), a related organotin catalyst. | acs.org |

A significant application of quantum chemical calculations is the mapping of entire reaction pathways. rsc.orgrsc.orgmatlantis.com For a chemical reaction to occur, reactants must pass through a high-energy transition state before forming products. ims.ac.jp Computational methods can locate and characterize the geometry and energy of these fleeting transition states, which are nearly impossible to observe experimentally. ims.ac.jp

In the context of catalysis by dibutyldilauryltin, these analyses have been critical for understanding how it lowers the activation energy of reactions. For example, in urethane formation, DFT calculations have shown that the reaction can proceed through different mechanisms, such as the insertion mechanism or the Lewis acid mechanism. psu.edu By calculating the Gibbs free energy for the transition states of each proposed step, researchers can determine the most favorable reaction pathway. researchgate.net These studies have provided evidence that the formation of an organotin alkoxide intermediate is a key step in the catalytic cycle. psu.edursc.org The analysis involves identifying all intermediates and transition states connecting reactants to products on the potential energy surface. matlantis.com

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. mpg.demdpi.com By simulating spectra, researchers can assign specific vibrational modes or electronic transitions to observed peaks.

For organotin compounds, DFT calculations have been used to simulate vibrational spectra (Infrared and Raman). acs.orgscielo.org.za A study on dibutyltin diacetate (DBTDA), which is structurally similar to dibutyldilauryltin, combined experimental spectroscopic measurements with DFT simulations to analyze its structure and vibrational modes. acs.org This synergy between theory and experiment allows for a more robust characterization of the compound. Machine learning approaches are also emerging as a way to accelerate the prediction of spectroscopic properties from molecular structure, potentially offering a faster alternative to expensive quantum-chemical simulations. arxiv.orgmpg.de

Molecular Modeling and Simulation of Dibutyldilauryltin Interactions

While quantum mechanics is ideal for studying the details of chemical bonds and reactions, molecular modeling and simulation using classical force fields are better suited for examining the behavior of large systems, such as a catalyst within a polymer matrix. mdpi.comcecam.org These methods treat atoms as classical particles and use simplified potential energy functions (force fields) to calculate their interactions and movements over time (molecular dynamics). mdpi.com

In its primary application, dibutyldilauryltin is dispersed within a polymerizing mixture. Molecular dynamics (MD) simulations can model how the catalyst molecules distribute themselves within the polymer matrix and interact with the polymer chains. schrodinger.comnist.gov These simulations provide insights into:

Miscibility and Distribution: Predicting whether the catalyst will be evenly distributed or form aggregates within the polymer.

Interfacial Interactions: Quantifying the interaction energy between the catalyst and the polymer, which can influence the material's properties. msu.ac.th Studies on polymer nanocomposites have shown that functional groups on filler particles play a crucial role in the interfacial bonding and the resulting mechanical properties. msu.ac.th

Effect on Polymer Dynamics: The presence of catalyst molecules can affect the mobility of polymer chains, which can be observed by changes in properties like the glass transition temperature (Tg). nist.govmsu.ac.th Stronger interactions between the catalyst (filler) and the polymer matrix generally lead to reduced chain mobility and a higher Tg. msu.ac.th

Though specific MD studies focusing solely on dibutyldilauryltin in polymer matrices are not widely published, the principles are well-established from research on other polymer composites and filled systems. nist.govmsu.ac.thpsu.edu These computational techniques can be used to rationally design and optimize polymer formulations. schrodinger.com

Key Insights from Molecular Simulations of Additives in Polymers

| Simulation Focus | Methodology | Key Findings | General Relevance | Reference |

|---|---|---|---|---|

| Nanoparticle in Polymer Melt | Molecular Dynamics (MD) | Interactions between the nanoparticle and polymer can raise or lower the glass transition temperature (Tg). Polymer chains near the surface are flattened and elongated. | Predicts how a catalyst like DBTDL might alter the thermal and structural properties of the host polymer. | nist.gov |

| Functionalized Graphene in PLA | Molecular Dynamics (MD) | The functional group on the filler dictates the strength of interfacial interaction. Stronger interactions lead to higher Tg. | The laurate chains of DBTDL are expected to strongly influence its interaction with the polymer matrix. | msu.ac.th |

| Polymer Composite-Analyte Interactions | Molecular Mechanics (MM) & MD | Developed a model for a polymer-carbon black composite to predict interaction energies with various small molecules (analytes). | Demonstrates a methodology to model the interaction of small molecules (like monomers) with the catalyst within the polymer. | psu.edu |

Understanding how a catalyst binds to its substrates (the reactants) is fundamental to explaining its function. wou.edu Molecular modeling, often in combination with quantum mechanics (QM/MM methods), can be used to study the binding process in detail. mdpi.comnih.gov